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Introduction

Enoximone is a selective phosphodiesterase III (PDE-III) inhibitor with positive inotropic and

vasodilatory properties.[1][2] Unlike catecholamines or digitalis glycosides, its mechanism of

action is independent of adrenergic receptors.[3] In the context of cardiac surgery, Enoximone
is primarily investigated for its utility in managing low cardiac output syndrome, particularly in

patients who are difficult to wean from cardiopulmonary bypass (CPB).[4][5] Its dual action of

enhancing myocardial contractility and reducing ventricular outflow resistance makes it a

subject of significant interest for improving hemodynamic stability in high-risk surgical patients.

[1][4]

Mechanism of Action

Enoximone selectively inhibits the PDE-III enzyme in cardiac and vascular smooth muscle

cells.[2] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP),

leading to elevated intracellular cAMP levels. In cardiomyocytes, increased cAMP activates

Protein Kinase A (PKA), which phosphorylates L-type calcium channels and components of the

sarcoplasmic reticulum, enhancing calcium influx and availability for contraction.[2] This results

in a positive inotropic effect (increased contractility). In vascular smooth muscle, elevated

cAMP levels lead to relaxation and vasodilation, reducing both systemic and pulmonary

vascular resistance (afterload and preload).[2]
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Caption: Enoximone's signaling pathway via PDE-III inhibition.

Data Presentation
Table 1: Summary of Hemodynamic Effects of Enoximone in Cardiac Surgery Patients
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Parameter Dosage Observation
Patient
Population

Citation

Cardiac Index

(CI)
0.5 mg/kg IV

▲ ~17-20%

increase

Elective aorto-

coronary bypass

grafting

[6]

1.0 mg/kg IV

Significantly

greater than

control group

Undergoing CPB [7]

Systemic

Vascular

Resistance

(SVR)

0.5 mg/kg IV
▼ ~24-31%

decrease

Elective aorto-

coronary bypass

grafting

[6]

1.0 mg/kg IV
Less than control

group
Undergoing CPB [7]

Pulmonary

Capillary

Pressure (PCP)

0.5 mg/kg IV
▼ ~38%

decrease

Weaning from

ECC
[5]

Mean Arterial

Pressure (MAP)
0.5 mg/kg IV

▼ Small,

transient

decrease (~17%

for 1 min)

During

anesthesia for

cardiac surgery

[1][6]

Heart Rate (HR) 0.5 mg/kg IV
No significant

change

Aortocoronary

bypass grafting
[1][5]

dp/dtmax 0.5 mg/kg IV
▲ ~45%

increase

During

anesthesia for

cardiac surgery

[6]

Oxygen

Consumption
1.0 mg/kg IV

Significantly

greater after

CPB

Undergoing CPB [7]

Note: ▲ indicates an increase, ▼ indicates a decrease.
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Experimental Protocols
Protocol 1: Evaluation of Hemodynamic Effects in
Patients Weaning from Cardiopulmonary Bypass (CPB)
This protocol outlines a method for assessing the acute hemodynamic effects of Enoximone in

patients with myocardial dysfunction following cardiac surgery.

1. Objective: To determine the efficacy of Enoximone in improving hemodynamic parameters

in patients unable to be weaned from CPB without pharmacological support.

2. Patient Selection:

Inclusion Criteria: Adult patients undergoing cardiac surgery (e.g., coronary artery bypass

grafting) who demonstrate impaired myocardial performance during attempts to wean from

CPB.[4][5] Criteria for impairment may include: Mean Arterial Pressure (MAP) < 60 mmHg,

Cardiac Index (CI) < 2.0 L/min/m², and/or Pulmonary Capillary Pressure (PCP) > 15 mmHg.

[5]

Exclusion Criteria: Patients with known hypersensitivity to Enoximone, severe hepatic or

renal impairment, or pre-existing severe arrhythmias.[3]

3. Study Design: A randomized, controlled study is recommended.

Treatment Group: Receives Enoximone.

Control Group: Receives a standard inotrope (e.g., dobutamine) or placebo.[5][7]

4. Intervention:

Enoximone Administration: Administer a single intravenous (IV) bolus of 0.5 mg/kg to 1.0

mg/kg Enoximone approximately 10 minutes before the planned weaning from CPB.[4][7]

Control Administration: Administer the comparator agent as per standard institutional

protocols (e.g., dobutamine infusion at 5 µg/kg/min).[5]

5. Monitoring and Data Collection:
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Hemodynamic Monitoring: Continuously monitor MAP, HR, CI, PCP, and systemic and

pulmonary vascular resistance using appropriate invasive monitoring (e.g., pulmonary artery

catheter).

Data Collection Points: Record baseline measurements before drug administration, and then

at frequent intervals post-administration (e.g., 1, 5, 10, 30, and 60 minutes after weaning

from CPB).[5][6]

Additional Measures: Record the need for additional pharmacological support (e.g.,

vasopressors like noradrenaline or other inotropes like adrenaline).[7] Assess skin capillary

blood flow using laser Doppler techniques to evaluate organ perfusion.[7]

6. Outcome Measures:

Primary: Successful weaning from CPB without requiring significant additional inotropic or

vasopressor support.

Secondary: Changes in key hemodynamic parameters (CI, SVR, PCP, MAP) from baseline,

incidence of arrhythmias, and total dose of other required vasoactive drugs.[1][7]
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Caption: Workflow for a clinical trial of Enoximone in cardiac surgery.
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Protocol 2: In Vitro Assessment of Enoximone on
Myocyte Metabolism
This protocol is based on research investigating the metabolic effects of phosphodiesterase

inhibitors on isolated cardiac myocytes.[8]

1. Objective: To determine the effect of Enoximone on glucose and fatty acid metabolism in

isolated adult rat cardiac myocytes.

2. Materials:

Isolated cardiac myocytes from adult Sprague-Dawley rats.

Enoximone solution (e.g., 0.5 mM).[8]

Radiolabeled substrates: [U-¹⁴C]glucose, [2-¹⁴C]pyruvate.[8]

Krebs-Henseleit bicarbonate buffer.

Scintillation counter.

Mitochondria isolation reagents.

3. Experimental Procedure:

Myocyte Isolation: Isolate ventricular myocytes from adult rat hearts using established

enzymatic digestion protocols.

Metabolic Assay (Glucose Oxidation):

Incubate isolated myocytes in buffer containing [U-¹⁴C]glucose.

Divide myocytes into two groups: control (no drug) and treatment (with 0.5 mM

Enoximone).[8]

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

Capture the ¹⁴CO₂ produced from glucose oxidation.
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Quantify the radioactivity using a scintillation counter to determine the rate of glucose

oxidation.[8]

Enzyme Activity Assay (Pyruvate Dehydrogenase - PDH):

Treat isolated myocytes with and without Enoximone as described above.

Isolate mitochondria from the myocyte pellets.

Measure the activity of the PDH complex in the mitochondrial fraction using a

spectrophotometric or radiometric assay.[8] This allows for the assessment of a key

regulatory enzyme in glucose oxidation.

4. Outcome Measures:

Primary: Rate of ¹⁴CO₂ production from radiolabeled glucose, indicating the rate of glucose

oxidation.

Secondary: Activity of the PDH complex.[8]

Table 2: Summary of Key Clinical Trials and Studies
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Study Focus
Patient
Population

Enoximone
Regimen

Key Findings Citation

Hemodynamics

during ECC

20 coronary

surgery patients

unable to wean

from ECC

0.5 mg/kg IV

bolus

Compared to

dobutamine,

Enoximone

caused a slight

CI increase

(+5%), significant

TSR decrease,

and stable HR.

Fewer patients

required

additional

therapy.

[5]

Post-CPB

Support

80 patients

undergoing

cardiac surgery

1.0 mg/kg IV

before weaning

from CPB

Enoximone

group had

significantly

higher CI, lower

SVR, and

required less

adrenaline

support post-

operation

compared to

control.

[7]

Hemodynamics

at Different

Surgical Stages

60 elective aorto-

coronary bypass

patients

0.5 mg/kg IV

bolus

Showed

significant

increases in CI

and dp/dtmax

and decreases in

TSR and LVEDP

before, during,

and after

anesthesia.

[6]
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Chronic Heart

Failure

10 patients with

severe heart

failure

Oral Enoximone

for 4 weeks

Increased

exercise

duration, resting

and exercise

cardiac output,

and blood flow to

calf muscle

compared to

placebo.

[9]

ESSENTIAL

Trials

Patients with

advanced

chronic heart

failure (NYHA

Class III-IV)

Oral Enoximone

(25-50 mg TID)

Low-dose

Enoximone did

not improve

major clinical

outcomes

(mortality,

morbidity)

compared to

placebo, though

it appeared safe.

[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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